molecular formula C22H23BrN2O3 B11776003 (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Katalognummer: B11776003
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: XEKMIOYVDKYAIH-VXPUYCOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated enamide derivative featuring a benzamide core substituted with a 4-methoxyphenyl group, a piperidinyl moiety, and a bromine atom at the β-position of the α,β-unsaturated ketone system. The bromine atom enhances electrophilicity at the β-carbon, which may influence reactivity in nucleophilic addition or substitution reactions.

Eigenschaften

Molekularformel

C22H23BrN2O3

Molekulargewicht

443.3 g/mol

IUPAC-Name

N-[(Z)-1-bromo-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23BrN2O3/c1-28-18-12-10-16(11-13-18)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)/b20-19-

InChI-Schlüssel

XEKMIOYVDKYAIH-VXPUYCOJSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Br

Kanonische SMILES

COC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the bromination of a suitable precursor, followed by the introduction of the methoxyphenyl group. The piperidinyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety under specific reaction conditions such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Addition and Condensation Reactions

The ketone group in 1-(quinuclidin-4-yl)ethanone participates in nucleophilic additions and condensation reactions. For example:

Hydrazone Formation

Reaction with hydrazine derivatives yields hydrazone intermediates, which are precursors for heterocyclic compounds. In a study synthesizing thiazole derivatives (e.g., 3a–g ), 2-bromo-1-(4-fluorophenyl)ethanone reacted with hydrazine-functionalized quinuclidine to form thiazoles via cyclization :

ProductYieldReaction ConditionsKey Spectral Data (1H NMR)
(Z)-4-(4-Fluorophenyl)-2-(2-(quinuclidin-3-ylidene)hydrazinyl)thiazole43%20 h, room temperature, ethanol/waterδ 7.32 (s, CHthiazole), 10.74 (bs, NH)

This reaction proceeds via initial Schiff base formation followed by intramolecular cyclization .

Cyclopropanation via Ylide Intermediates

The ketone participates in cyclopropanation reactions through ammonium ylide intermediates. Studies on nitrogen ylides demonstrate that quinuclidine-derived ylides react with Michael acceptors (e.g., benzylidene malonates) to form cyclopropane derivatives :

Mechanistic Pathway

  • Ylide generation via deprotonation of quinuclidinium salts.

  • Stepwise [3+2]-cycloaddition with electrophiles.

  • Ring closure to form cyclopropanes.

Kinetic analysis reveals second-order rate constants (kCCk_{CC}) ranging from 101^{-1} to 103^3 M1^{-1}s1^{-1} , depending on the electrophilicity (EE) of the acceptor :

ElectrophileEElogkCC\log k_{CC}Mechanism Type
Benzhydrylium ions-10.23.5Irreversible
Benzylidene malonates-14.81.2Reversible

Heterocyclic Ring Formation

The compound serves as a building block for synthesizing nitrogen-containing heterocycles:

Thiazole Derivatives

Reactions with α-haloketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) produce substituted thiazoles with antimicrobial activity :

Substituent (Ar)YieldAnticonvulsant ED50_{50} (mg/kg)
4-Fluorophenyl43%18.7
4-Trifluoromethylphenyl70%21.4

Quaternary Ammonium Salt Formation

The quinuclidine nitrogen undergoes alkylation with methyl iodide to form quaternary ammonium salts. These derivatives exhibit enhanced solubility and altered pharmacological profiles :

| Starting Material

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the primary applications of this compound lies in medicinal chemistry, where it has been investigated for its potential therapeutic effects.

Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit anticancer properties. The incorporation of piperidine and bromine groups enhances the interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, compounds similar to (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide have shown promise in inhibiting tumor growth in preclinical models .

Antimicrobial Properties
Research has also explored the antimicrobial effects of benzamide derivatives. The presence of the methoxy group and the piperidine moiety may contribute to enhanced activity against various bacterial strains. Studies have demonstrated that modifications in the benzamide structure can lead to increased potency against resistant strains .

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action and its potential as a lead compound for drug development.

Mechanism of Action
The compound's mechanism involves interaction with specific enzymes and receptors in cancer cells and bacteria, which disrupts their normal function. For example, it may inhibit key metabolic pathways essential for cell survival .

Case Studies
A notable case study involved testing this compound against breast cancer cell lines, where it demonstrated significant cytotoxicity compared to standard chemotherapeutics. This suggests its potential as an alternative treatment option .

Material Science Applications

In addition to its medicinal applications, (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide has been explored in material science.

Polymer Chemistry
The compound can serve as a building block in synthesizing novel polymers with specific properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength in polymer matrices .

Nanotechnology
Research indicates that incorporating this compound into nanocarriers improves drug delivery systems' efficacy, particularly in targeting cancer cells. The ability to modify surface properties through chemical functionalization enhances cellular uptake and reduces off-target effects .

Wirkmechanismus

The mechanism of action of (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α,β-unsaturated carbonyl derivatives with substituted benzamide scaffolds. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight (g/mol) Notable Features
(Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (Target) Br, 4-OCH3-Ph, Piperidinyl ~476.3 (calculated) High electrophilicity due to Br; moderate solubility in DMSO/DMF
(Z)-N-(1-Chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide () Cl, 4-OCH3-Ph, Piperidinyl 422.9 Lower molecular weight than Br analogue; Cl may reduce reactivity compared to Br
N-{(1Z)-1-[5-(4-Bromophenyl)-2-furyl]-3-oxo-3-[(4-pyridinylmethyl)amino]prop-1-en-2-yl}benzamide () Br, 4-Br-Ph-furyl, Pyridinylmethyl 548.4 Furyl and pyridinyl groups enhance π-stacking; higher hydrophilicity
(Z)-N-(1-(6-Methoxypyridin-3-yl)-3-oxo-3-(4-phenylbutylamino)prop-1-en-2-yl)benzamide () 6-OCH3-Pyridinyl, 4-Phenylbutylamino 429.5 Extended alkyl chain increases lipophilicity; pyridinyl may improve metal-binding
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives () SO2NH2-Ph, 4-OCH3-Ph ~400–450 (estimated) Sulfonamide group enhances hydrogen-bonding; potential carbonic anhydrase inhibition

Key Trends:

Electrophilicity and Reactivity : Bromine (Br) in the target compound increases β-carbon electrophilicity compared to the Cl analogue (), making it more reactive in nucleophilic environments.

Solubility and Bioavailability : Piperidinyl and pyridinyl groups () improve aqueous solubility compared to purely aromatic derivatives ().

Biological Activity :

  • Sulfonamide-containing analogues () exhibit carbonic anhydrase (CA) inhibition, but brominated derivatives may show distinct selectivity due to steric and electronic differences.
  • The furyl-pyridinyl hybrid () could target enzymes with extended hydrophobic pockets, unlike the methoxyphenyl-piperidinyl motif in the target compound.

Crystallographic and Computational Insights:

  • SHELX software () has been widely used to refine crystal structures of similar compounds, confirming the (Z)-configuration and planarity of the α,β-unsaturated system.
  • WinGX and ORTEP () enable visualization of anisotropic displacement parameters, critical for understanding steric effects in the solid state.

Notes

  • Synthesis Challenges : Bromination at the β-position requires careful control to avoid overhalogenation, as seen in analogues with multiple substituents ().
  • Biological Potential: While sulfonamide derivatives () are established CA inhibitors, the brominated target may exhibit unique kinase or protease inhibition due to its larger halogen and piperidinyl group.
  • Thermal Stability : Melting points for similar compounds () range from 240–268°C, suggesting moderate thermal stability for the target compound.

Biologische Aktivität

(Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 1800044-64-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

The molecular formula of this compound is C22H23BrN2O3C_{22}H_{23}BrN_{2}O_{3} with a molecular weight of approximately 443.33 g/mol . The structure includes a bromine atom and a methoxyphenyl group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit promising anticancer properties. For instance, analogs containing the piperidine moiety have shown efficacy against various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated significant antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells were also notably affected by similar compounds .

Table 1: Summary of Anticancer Activity

Cell LineCompound TypeIC50 (µM)
MDA-MB-231Piperidine derivatives10 - 15
HepG2Piperidine derivatives5 - 10
Colorectal CancerCurcumin analogs8 - 12

Antibacterial Activity

The antibacterial properties of (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide have also been explored. Compounds with halogen substitutions, such as bromine, typically enhance antibacterial efficacy. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Table 2: Antibacterial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.5 - 2.0
Escherichia coli1.0 - 3.0
Pseudomonas aeruginosa0.75 - 2.5

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound likely interferes with the cell cycle in cancer cells, leading to apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair in bacteria and cancer cells.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various analogs of this compound, demonstrating significant antitumor activity in vivo models . The study concluded that modifications to the piperidine ring could enhance both anticancer and antibacterial properties.

Q & A

Q. What spectroscopic and crystallographic techniques are essential for characterizing (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide?

  • Methodology :
    • 1H/13C NMR : Assign peaks to confirm substituent positions and stereochemistry. For example, coupling constants in 1H NMR can differentiate Z/E isomers (e.g., trans-vinylic protons exhibit distinct splitting patterns) .
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structure and confirm the Z-configuration via dihedral angles and spatial arrangement of substituents .
    • Mass Spectrometry (ESI-MS/HRMS) : Validate molecular weight and fragmentation patterns against theoretical values .

Q. What safety protocols are critical when synthesizing brominated intermediates for this compound?

  • Methodology :
    • Ventilation : Use fume hoods to handle volatile brominating agents (e.g., HBr or Br₂).
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How can reaction conditions be optimized to minimize steric hindrance from the piperidinyl group during synthesis?

  • Methodology :
    • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
    • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to lower activation energy for nucleophilic substitutions .
    • Temperature Control : Gradual heating (e.g., reflux at 80–100°C) ensures complete reaction without side-product formation .

Advanced Questions

Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?

  • Methodology :
    • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D , R₂²(8) motifs) and predict packing motifs. For example, the carbonyl group may form N–H∙∙∙O interactions with adjacent molecules .
    • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength. Stronger H-bonding networks typically increase melting points .

Q. How can discrepancies in NMR data for the Z-isomer be resolved?

  • Methodology :
    • NOESY/ROESY : Detect through-space nuclear Overhauser effects (NOE) between vinylic protons and the 4-methoxyphenyl group to confirm spatial proximity in the Z-configuration .
    • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the Z and E isomers .

Q. What strategies mitigate racemization during enamine formation in the synthesis of this compound?

  • Methodology :
    • Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress keto-enol tautomerism .
    • Chiral Auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-piperidine derivatives) to bias stereochemistry .
    • Kinetic Control : Optimize reaction time to isolate the Z-isomer before equilibrium shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.